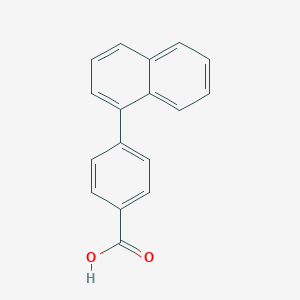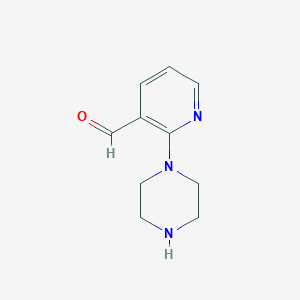
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde, also known as PPY, is a chemical compound that has gained significant attention in the scientific community due to its versatile applications in biochemical research. PPY is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound is synthesized through a simple reaction between pyridine-3-carboxaldehyde and piperazine. PPY has been used in various scientific research studies due to its unique properties, including its ability to bind to proteins and its fluorescent properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde involves its ability to bind to proteins. The compound contains a piperazine ring that can form hydrogen bonds with amino acid residues in proteins. The pyridine ring of this compound is responsible for its fluorescent properties, allowing the compound to act as a fluorescent probe. This compound can also undergo photoinduced electron transfer, which can lead to the formation of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells. The compound has been shown to have antioxidant properties and can scavenge free radicals. This compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has several advantages for lab experiments. The compound is easy to synthesize, and its fluorescent properties make it an excellent tool for studying protein-ligand interactions. This compound can be used in various imaging techniques, making it a versatile compound for studying biological systems. However, this compound also has some limitations. The compound can be toxic at high concentrations, and its fluorescent properties can be affected by various factors, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde in scientific research. One potential application is the use of this compound as a fluorescent probe for studying protein misfolding and aggregation. This compound could also be used to study the conformational changes of proteins in real-time. Another potential application is the use of this compound in drug discovery. This compound could be used to screen for compounds that bind to specific proteins. Finally, this compound could be used in the development of biosensors for detecting specific molecules in biological samples.
Conclusion
In conclusion, this compound is a versatile compound that has many applications in scientific research. The compound's ability to bind to proteins and its fluorescent properties make it an excellent tool for studying biological systems. This compound has been used in various scientific research studies, including the study of protein-ligand interactions, conformational changes of proteins, and the development of biosensors. The compound's advantages and limitations must be considered when using it in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of biosensors and drug discovery.
Aplicaciones Científicas De Investigación
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has been extensively used in scientific research due to its ability to bind to proteins. The compound has been used as a fluorescent probe to study protein-ligand interactions. This compound has also been used to study the conformational changes of proteins and to monitor protein-protein interactions. The fluorescent properties of this compound have been utilized in various imaging techniques, such as fluorescence microscopy and flow cytometry.
Propiedades
Número CAS |
104842-73-1 |
|---|---|
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-piperazin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 |
Clave InChI |
MGQDWKRTYGEMPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
SMILES canónico |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
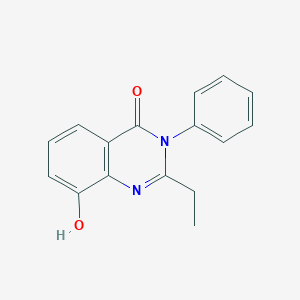
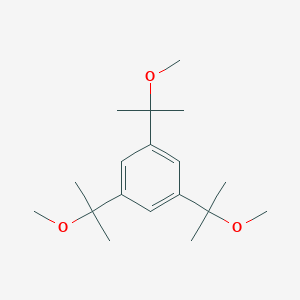
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)


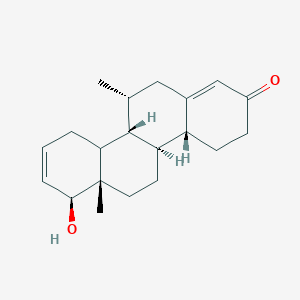
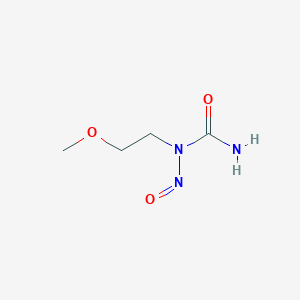
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
